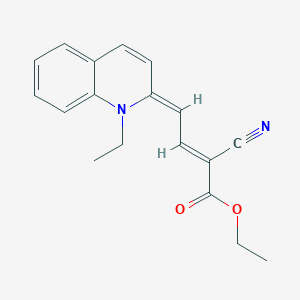
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, also known as MTE, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. MTE is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an attractive target for further study. In
Applications De Recherche Scientifique
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been studied extensively for its potential therapeutic applications in a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to have neuroprotective effects and to improve cognitive function in animal models. In Parkinson's disease research, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to protect dopaminergic neurons from oxidative stress and to improve motor function in animal models.
Mécanisme D'action
The mechanism of action of 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is thought to involve several pathways, including the inhibition of protein kinases and the modulation of oxidative stress. 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to inhibit the activity of several protein kinases, including Akt and ERK1/2, which are involved in cell survival and proliferation. 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of oxidative stress, and the protection of neurons from damage. 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease and to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has several advantages for lab experiments, including its high purity and the availability of optimized synthesis methods. However, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone research include further studies to understand its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone involves several steps, including the reaction of 1,2,5-trimethylpyrrole with ethyl chloroacetate to form an intermediate compound, which is then reacted with morpholine to produce 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone. The synthesis method has been optimized to produce high yields of pure 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, making it a useful tool for scientific research.
Propriétés
IUPAC Name |
2-morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-8-12(11(2)14(10)3)13(16)9-15-4-6-17-7-5-15/h8H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXVVFXYABVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)

![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)

![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)

![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)
![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)